

Pro-lad: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pro-lad	
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An In-depth Examination of the Molecular Characteristics, Pharmacology, and Associated Signaling Pathways of 6-propyl-6-nor-lysergic acid diethylamide.

This technical guide provides a comprehensive overview of **Pro-lad** (6-propyl-6-nor-lysergic acid diethylamide), a potent psychedelic compound of the lysergamide class. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on its physicochemical properties, pharmacological profile, and underlying mechanisms of action. Due to the limited availability of specific experimental data for **Pro-lad**, this guide includes representative protocols for the synthesis, analysis, and in-vivo assessment of lysergamides to facilitate further research.

Core Molecular and Pharmacological Data

Pro-lad, a structural analog of lysergic acid diethylamide (LSD), is distinguished by a propyl group at the 6-position of the nor-lysergic acid diethylamide core.[1][2] This modification influences its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of **Pro-lad** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C22H29N3O	[2][3]
Molecular Weight	351.49 g/mol	[3][4]
IUPAC Name	(6aR,9R)-N,N-diethyl-7-propyl- 6,6a,8,9-tetrahydro-4H- indolo[4,3-fg]quinoline-9- carboxamide	[5]
CAS Number	65527-63-1	[4]
Synonyms	6-propyl-6-nor-lysergic acid diethylamide, N-PropylnorLSD	[3]

Pharmacological Profile

Pro-lad is a potent psychedelic agent, with its effects mediated primarily through the serotonin 5-HT₂A receptor.[1][4] Table 2 summarizes its known pharmacological characteristics.

Parameter	Value	Reference
Mechanism of Action	Partial agonist at 5-HT₂A receptors	[1][2]
Potency	Equipotent to LSD in rat drug discrimination studies	[1][6]
Oral Dose Range	100 - 200 μg	[2]
Onset of Action	≤15 minutes	[2]
Duration of Action	6 - 8 hours	[2]

Experimental Protocols

Detailed experimental protocols specifically for **Pro-lad** are not widely published. Therefore, this section provides representative methodologies for key experimental procedures relevant to the study of lysergamides.



Representative Synthesis of a Lysergamide Derivative

The synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including **Pro-lad**, can be achieved from lysergic acid.[1] A general, illustrative three-step synthesis is outlined below, based on the synthesis of related N(6)-alkyl norlysergamides.[1]

Step 1: von Braun Degradation of LSD

- React d-lysergic acid diethylamide (LSD) with cyanogen bromide in refluxing carbon tetrachloride.
- This reaction leads to the formation of the N(6)-cyano derivative.

Step 2: Reduction to Norlysergic Acid Diethylamide

- Subject the N(6)-cyano compound to reduction using zinc and acetic acid.
- This step yields norlysergic acid N,N-diethylamide.

Step 3: N-Alkylation

• Alkylate the resulting norlysergic acid N,N-diethylamide with an appropriate propyl halide (e.g., propyl iodide) to yield **Pro-lad**.

Note: The synthesis of lysergic acid itself is a complex process, with various methods developed since its first total synthesis.[7][8][9]

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of lysergamides.[10][11] [12] A general protocol for the analysis of a lysergamide from a blotter paper sample is as follows.[12][13]

- Extraction: Soak the blotter paper in methanol to extract the compound of interest.
- Derivatization (Optional but often recommended for lysergamides): Form a trimethylsilyl
 (TMS) derivative by reacting the extract with a silylating agent like N,O-



Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can improve thermal stability and chromatographic performance.[11]

- GC Separation:
 - Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).[10][13]
 - Injector Temperature: Set to a high temperature (e.g., 280 °C) to ensure volatilization, though care must be taken to avoid thermal degradation of the analyte.[13]
 - Oven Program: Employ a temperature gradient to achieve separation, for example, an initial hold at a lower temperature followed by a ramp to a higher temperature.
 - o Carrier Gas: Use an inert gas such as helium.[10]
- MS Detection:
 - Ionization: Use electron ionization (EI).
 - Analysis: Monitor for characteristic fragment ions of the analyte.

Representative In-Vivo Protocol: Mouse Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic potential of compounds.[14][15] [16]

- Animals: Use male C57BL/6J mice.[14][16]
- Drug Administration: Administer **Pro-lad** intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) should also be used.
- Observation Period: Place the mice in individual observation chambers immediately after injection. Record the number of head twitches for a defined period, typically 20-30 minutes.
 [16][17]



• Data Analysis: Quantify the number of head twitches for each dose group and compare them to the vehicle control group. A dose-dependent increase in HTR is indicative of 5-HT₂A receptor agonism.[14][18] The response can be measured visually by a trained observer or with automated systems using magnetometers or video tracking.[14]

Signaling Pathway

Pro-lad exerts its effects primarily through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.



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Canonical 5-HT₂A receptor signaling pathway activated by **Pro-lad**.

Conclusion

Pro-lad is a significant compound for psychedelic research, demonstrating potency comparable to LSD. While specific experimental data remains limited, this guide provides a foundational understanding of its properties and the methodologies required for its further investigation. The provided representative protocols and the outlined signaling pathway serve as a starting point for researchers aiming to explore the nuanced pharmacology of **Pro-lad** and other lysergamides. Further research is warranted to fully elucidate its therapeutic potential and toxicological profile.

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- To cite this document: BenchChem. [Pro-lad: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1450959#molecular-weight-and-formula-of-pro-lad]

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